molecular formula C13H11NO6 B3120487 2,5-Dioxopyrrolidin-1-yl methyl terephthalate CAS No. 264270-90-8

2,5-Dioxopyrrolidin-1-yl methyl terephthalate

Cat. No.: B3120487
CAS No.: 264270-90-8
M. Wt: 277.23 g/mol
InChI Key: ZPMABXBMGNFHCV-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl methyl terephthalate (CAS 264270-90-8) is a chemical compound with the molecular formula C13H11NO6 . This reagent belongs to a class of molecules featuring a 2,5-dioxopyrrolidin-1-yl (NHS) ester, a functional group well-known for its high reactivity and central role in forming stable amide bonds. While specific biological or mechanistic studies on this exact compound are not extensively detailed in the available literature, its structure suggests significant utility as a building block or linker in organic synthesis and bioconjugation chemistry . The presence of both the NHS ester and the methyl terephthalate moiety makes it a promising candidate for creating more complex architectures, such as in the synthesis of polymers or as a cross-linking agent for biomolecules. Researchers may find value in its potential to functionalize other organic molecules or materials, introducing aromaticity and specific spatial geometry through the terephthalate core. As with all reagents of this nature, it is crucial to handle it with care. For safety and handling information, please refer to the relevant Safety Data Sheet. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMABXBMGNFHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate typically involves the reaction of terephthalic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl methyl terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl methyl terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate involves its reactivity towards nucleophiles. The succinimide group acts as a leaving group, facilitating the formation of new covalent bonds with nucleophiles. This property is exploited in various applications, such as the modification of biomolecules .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges: Limited data exist on the synthesis and purification of 2,5-dioxopyrrolidin-1-yl methyl terephthalate. Its biotinylated analogs, however, are synthesized via NHS-ester chemistry, suggesting analogous pathways .
  • Toxicity and Handling : Safety data for the fumarate analog (CAS 1577222-14-0) recommend avoiding inhalation and skin contact, implying similar precautions for the terephthalate derivative .

Biological Activity

2,5-Dioxopyrrolidin-1-yl methyl terephthalate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

2,5-Dioxopyrrolidin-1-yl methyl terephthalate has the following chemical structure:

  • Chemical Formula : C12_{12}H11_{11}N1_{1}O5_{5}
  • CAS Number : 264270-90-8

This compound belongs to the class of pyrrolidine derivatives and is characterized by the presence of a dioxopyrrolidine moiety linked to a methyl terephthalate group.

Anticonvulsant and Antinociceptive Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl methyl terephthalate exhibit significant anticonvulsant and antinociceptive activities. A study demonstrated that hybrid compounds derived from this structure showed protective effects in various mouse models for seizures, including:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ)-induced Seizures
  • 6 Hz Seizures

For instance, one derivative (referred to as Compound 22) displayed potent anticonvulsant activity with effective doses (ED50_{50}) as low as 22.4 mg/kg in the 6 Hz model and showed efficacy in formalin-induced pain models .

The biological activity of 2,5-dioxopyrrolidin-1-yl methyl terephthalate is believed to be mediated through multiple mechanisms, including:

  • Inhibition of Sodium/Calcium Currents : This may contribute to its anticonvulsant effects.
  • Antagonism of TRPV1 Receptors : This mechanism is associated with its pain-relieving properties .

Case Studies

Several studies have highlighted the efficacy of compounds derived from 2,5-dioxopyrrolidin-1-yl methyl terephthalate. For example:

  • Study on Anticonvulsant Activity :
    • Objective : Evaluate the anticonvulsant properties of new derivatives.
    • Findings : Compound 22 was found to significantly reduce seizure frequency and intensity in animal models.
    • : This compound shows promise for further development as an anticonvulsant agent .
  • Evaluation of Pain Relief :
    • Objective : Assess the analgesic effects in inflammatory pain models.
    • Findings : The compound demonstrated significant pain relief comparable to established analgesics.
    • : It may serve as a potential candidate for treating neuropathic pain .

Data Tables

CompoundED50 (mg/kg)Model TestedActivity Type
Compound 2223.7MESAnticonvulsant
Compound 2222.46 HzAnticonvulsant
Compound 2259.4PTZAnticonvulsant
Compound 22Not specifiedFormalin-induced painAntinociceptive

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dioxopyrrolidin-1-yl methyl terephthalate with high yield and purity?

  • Methodology : The compound is typically synthesized via an esterification reaction between methyl terephthalate and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) activating group. Key steps include:

  • Use of aprotic solvents (e.g., DMF or DMSO) to stabilize the reactive intermediate .
  • Optimization of reaction time and temperature to minimize hydrolysis of the succinimidyl ester.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from anhydrous ethanol to remove unreacted starting materials .
    • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR (e.g., characteristic peaks at δ 2.8–3.0 ppm for pyrrolidinyl protons) .

Q. How can researchers characterize the stability of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (UV/visible) over 1–12 weeks .
  • Monitor degradation via TLC or LC-MS to detect hydrolysis products (e.g., free terephthalic acid or methyl ester derivatives).
    • Key Findings : Succinimidyl esters are prone to hydrolysis in aqueous environments; stability is enhanced in anhydrous solvents (e.g., DMF) and desiccated storage at -20°C .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for 2,5-Dioxopyrrolidin-1-yl methyl terephthalate derivatives?

  • Methodology :

  • Employ single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation for high-resolution data. Refinement with SHELXL (e.g., twin refinement for non-merohedral twinning) improves accuracy in bond-length and angle determination .
  • Cross-validate with solid-state NMR (13C^{13}C-CP/MAS) to resolve ambiguities in molecular packing or hydrogen-bonding networks .
    • Case Study : For structurally similar esters, SHELXPRO was used to model disorder in the pyrrolidinyl ring, guided by residual electron density maps .

Q. How can factorial design optimize reaction conditions for synthesizing functionalized derivatives of this compound?

  • Methodology :

  • Apply a 2k^k factorial design to evaluate variables: catalyst loading (e.g., DMAP), solvent polarity (DMF vs. THF), and stoichiometry (molar ratio of reactants).
  • Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side products (e.g., hydrolysis) .
    • Example : For NHS-ester couplings, a central composite design revealed that 1.2 equivalents of DCC in anhydrous DMF at 0–4°C minimized racemization .

Q. What mechanistic insights explain the reactivity of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate in bioconjugation reactions?

  • Methodology :

  • Use 13C^{13}C-isotope labeling and kinetic studies (stopped-flow UV-Vis) to track nucleophilic attack by amines on the succinimidyl ester.
  • Computational modeling (DFT) identifies transition states and quantifies activation barriers for acylation vs. hydrolysis pathways .
    • Key Insight : The electron-withdrawing terephthalate moiety increases electrophilicity at the carbonyl carbon, accelerating amine conjugation compared to aliphatic succinimidyl esters .

Applications in Advanced Research

Q. How is this compound utilized in developing fluorogenic probes for enzymatic activity assays?

  • Methodology :

  • Conjugate the succinimidyl ester to peptide substrates containing fluorogenic quencher-dye pairs (e.g., Dabcyl/Edans). Enzymatic cleavage releases the fluorophore, detectable via fluorescence spectroscopy .
  • Validate specificity using protease inhibitors (e.g., PMSF for serine proteases) and negative controls (enzyme-free reactions) .

Q. What role does this compound play in synthesizing molecularly imprinted polymers (MIPs) for sensor applications?

  • Methodology :

  • Use the ester as a cross-linker during polymerization with functional monomers (e.g., methacrylic acid). Template molecules (e.g., pharmaceuticals) are embedded, then extracted to create selective binding cavities .
  • Characterize MIPs via BET surface area analysis and rebinding assays (HPLC quantification of template uptake) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of derivatives?

  • Resolution Strategy :

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variables.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm activity .
    • Case Example : Variability in cytotoxicity data was traced to differences in cell membrane permeability, resolved by modifying ester lipophilicity with alkyl chain extensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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